

Technical Guide: 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodo-4-methoxy-1-methylbenzene

Cat. No.: B1628287

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of **2-Iodo-4-methoxy-1-methylbenzene**, a halogenated aromatic ether. It details the compound's nomenclature, physicochemical properties, a plausible synthesis protocol, and its primary applications as a chemical intermediate in organic synthesis. Safety and handling information are also included. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who utilize substituted benzene derivatives as building blocks for more complex molecules.

Introduction and Nomenclature

2-Iodo-4-methoxy-1-methylbenzene is a substituted aromatic compound that belongs to the class of iodoanisoles. Due to the substitution pattern on the benzene ring, there can be ambiguity in its naming. The structure addressed in this guide consists of a benzene ring with an iodine atom at position 2, a methoxy group at position 4, and a methyl group at position 1.

The primary identifier for this specific isomer is CAS Number 260558-14-3.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Throughout this document, this CAS number will be used to refer to the target compound.

Common synonyms for **2-Iodo-4-methoxy-1-methylbenzene** (CAS 260558-14-3) include:

- 3-Iodo-4-methylanisole[\[1\]](#)
- Benzene, 2-iodo-4-methoxy-1-methyl-[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- 2-Jod-4-methoxy-toluol[[1](#)]

It is crucial for researchers to verify the CAS number to ensure they are working with the correct isomer, as different substitution patterns will result in distinct physical and chemical properties.

Physicochemical Properties

A summary of the known physicochemical properties of **2-Iodo-4-methoxy-1-methylbenzene** is presented in Table 1. It is important to note that while computational data is available, specific experimental data such as melting and boiling points for this particular isomer are not widely reported in the literature. For context, the properties of the common precursor, 4-Methylanisole, are provided in Table 2.

Table 1: Physicochemical Properties of **2-Iodo-4-methoxy-1-methylbenzene** (CAS: 260558-14-3)

Property	Value	Source
Molecular Formula	C ₈ H ₉ IO	[1] [2] [3]
Molecular Weight	248.06 g/mol	[1] [2] [3]
Appearance	Not experimentally reported; likely a liquid or low-melting solid.	
Melting Point	Not experimentally reported.	
Boiling Point	Not experimentally reported.	
Solubility	Not experimentally reported; expected to be soluble in organic solvents.	
Purity Specification	≥ 95% (as commercially available)	[2]
InChI Key	MIHFMTLIZXCMMH-UHFFFAOYSA-N	[1]
Canonical SMILES	CC1=C(C=C(C=C1)OC)I	[1]

Table 2: Physicochemical Properties of the Precursor 4-Methylanisole (CAS: 104-93-8)

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ O	[6][7]
Molecular Weight	122.16 g/mol	[6][7]
Appearance	Clear, colorless liquid	[8]
Melting Point	-32 °C	[8]
Boiling Point	174-177 °C	[7]
Density	0.969 g/mL at 25 °C	[7]
Solubility	Insoluble in water; soluble in ethanol, ether, and chloroform.	[8]
Flash Point	59 °C	

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **2-*Iodo-4-methoxy-1-methylbenzene*** is not readily available, a plausible method can be derived from general procedures for the iodination of activated aromatic rings. A Chinese patent (CN103172480B) describes a method for the preparation of iodo aromatic hydrocarbons using iodine (I₂) and nitrogen dioxide (NO₂) as a catalyst in an organic solvent.[3] The following is a detailed experimental protocol adapted from this methodology for the synthesis of the target compound from 4-methylanisole.

Materials and Equipment

- 4-Methylanisole (p-cresol methyl ether), CAS 104-93-8
- Iodine (I₂), solid
- Nitrogen dioxide (NO₂), gas
- Acetonitrile (CH₃CN), anhydrous
- Round-bottom flask or pressure-rated reaction vessel
- Magnetic stirrer and stir bar

- Oil bath
- Standard glassware for workup (separatory funnel, beakers, etc.)
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography elution

Experimental Procedure

- Reaction Setup: To a suitable reaction vessel, add 4-methylanisole (1.0 equivalent), iodine (I_2) (0.6 equivalents), and anhydrous acetonitrile.
- Addition of Catalyst: Carefully introduce nitrogen dioxide (NO_2) gas (0.065 equivalents) into the reaction mixture.
- Reaction Conditions: Seal the reaction vessel and place it in a preheated oil bath at 120°C. Stir the mixture vigorously for 12 hours.[\[3\]](#)
- Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an aqueous solution of sodium metabisulfite to reduce any remaining iodine.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product should be purified by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure **2-Iodo-4-methoxy-1-methylbenzene**.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Synthesis Workflow for 2-Iodo-4-methoxy-1-methylbenzene

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 260558-14-3 2-iodo-4-methoxy-1-methylbenzene AKSci 3908CR [aksci.com]
- 3. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 4. Benzene, 2-iodo-4-Methoxy-1-Methyl- | 260558-14-3 [amp.chemicalbook.com]
- 5. Benzene, 2-iodo-4-Methoxy-1-Methyl- CAS#: 260558-14-3 [m.chemicalbook.com]
- 6. 对甲基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Methylanisole | 104-93-8 [amp.chemicalbook.com]
- 8. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-Iodo-4-methoxy-1-methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1628287#iupac-name-of-2-iodo-4-methoxy-1-methylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com